molecular formula C8H11NO2 B3255485 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one CAS No. 25514-24-3

1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one

Cat. No. B3255485
Key on ui cas rn: 25514-24-3
M. Wt: 153.18 g/mol
InChI Key: QLAGPCJUAFNZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06362336B1

Procedure details

A solution of 1-(3-(2-tetrahydropyranyloxy)propyl)-1,2-dihydro-2-pyridone (1.0 g, 4.5 mmol) in acetic acid (8 ml), THF (4 ml) and water (2 ml) was heated at 50° C. for 4 hours. The volatiles were removed by evaporation and the residue azeotroped with toluene to give 1-(3-hydroxypropyl)-1,2-dihydro-2-pyridone (680 mg, 99%) as an off-white solid.
Name
1-(3-(2-tetrahydropyranyloxy)propyl)-1,2-dihydro-2-pyridone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][CH2:9][CH2:10][N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]1=[O:17]>C(O)(=O)C.C1COCC1.O>[OH:7][CH2:8][CH2:9][CH2:10][N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]1=[O:17]

Inputs

Step One
Name
1-(3-(2-tetrahydropyranyloxy)propyl)-1,2-dihydro-2-pyridone
Quantity
1 g
Type
reactant
Smiles
O1C(CCCC1)OCCCN1C(C=CC=C1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.